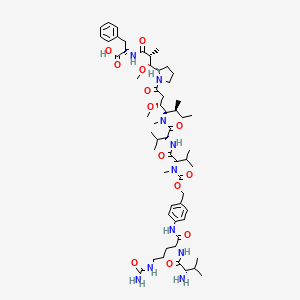

![molecular formula C34H69NO3 B11929642 alpha-[2-(Ditetradecylamino)-2-oxoethyl]-omega-methoxy-poly(oxy-1,2-ethanediyl](/img/structure/B11929642.png)

alpha-[2-(Ditetradecylamino)-2-oxoethyl]-omega-methoxy-poly(oxy-1,2-ethanediyl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

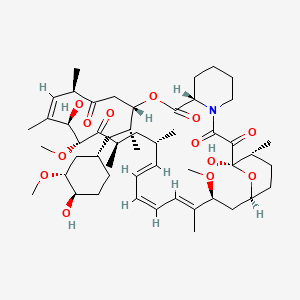

ALC-0159, also known as 2-[(polyethylene glycol)-2000]-N,N-ditetradecylacetamide, is a polyethylene glycol (PEG) lipid conjugate. It is specifically the N,N-dimyristylamide of 2-hydroxyacetic acid, O-pegylated to a PEG chain mass of about 2 kilodaltons. This compound is a non-ionic surfactant and has been used as an excipient in the Pfizer-BioNTech SARS-CoV-2 mRNA vaccine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ALC-0159 involves the conjugation of polyethylene glycol (PEG) with lipid molecules. The PEGylation process typically involves the reaction of PEG with N,N-dimyristylamide of 2-hydroxyacetic acid under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol, and the product is purified through various chromatographic techniques .

Industrial Production Methods: In industrial settings, the production of ALC-0159 follows a similar synthetic route but on a larger scale. The process involves the preparation of lipid nanoparticles (LNPs) where ALC-0159 is mixed with other lipids like ALC-0315, cholesterol, and DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine). The mixture is then subjected to microfluidic mixing to achieve homogeneous LNPs with high encapsulation efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: ALC-0159 primarily undergoes PEGylation reactions, where the PEG chain is attached to the lipid molecule. This compound is relatively stable and does not undergo significant oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions: The common reagents used in the synthesis of ALC-0159 include polyethylene glycol, N,N-dimyristylamide of 2-hydroxyacetic acid, and organic solvents like ethanol. The reaction conditions typically involve controlled temperatures and pH to ensure the successful conjugation of PEG to the lipid molecule .

Major Products: The major product formed from the PEGylation reaction is ALC-0159 itself. This compound is then used as a component in lipid nanoparticles for various applications, including vaccine formulations .

Wissenschaftliche Forschungsanwendungen

ALC-0159 has several scientific research applications, particularly in the field of drug delivery and vaccine development. It is used as a stabilizing agent in lipid nanoparticles, which are employed to deliver mRNA vaccines. The PEGylated lipid helps to increase the circulation time of the nanoparticles in the body, enhancing the delivery of the mRNA to target cells .

In addition to its use in vaccines, ALC-0159 is also utilized in the formulation of liposomes and other lipid-based drug delivery systems. Its ability to form stable nanoparticles makes it a valuable component in the development of new therapeutic agents .

Wirkmechanismus

The mechanism of action of ALC-0159 involves its role as a stabilizing agent in lipid nanoparticles. The PEG chain on ALC-0159 forms a hydrophilic layer around the nanoparticle, which helps to prevent protein adsorption and reduces recognition by the immune system. This increases the circulation time of the nanoparticles in the body, allowing for more efficient delivery of the encapsulated mRNA to target cells .

Vergleich Mit ähnlichen Verbindungen

ALC-0159 is often compared with other PEGylated lipids used in lipid nanoparticles, such as ALC-0315, SM-102, and DOTAP. While all these compounds serve as stabilizing agents in lipid nanoparticles, ALC-0159 is unique in its specific PEGylation and lipid structure, which provides distinct advantages in terms of stability and circulation time .

List of Similar Compounds:- ALC-0315: (4-hydroxybutyl) azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate)

- SM-102: Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate

- DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane

- Dlin-MC3-DMA: 4-(N,N-dimethylamino)butanoate

These compounds share similar applications in drug delivery and vaccine formulations but differ in their specific chemical structures and properties .

Eigenschaften

Molekularformel |

C34H69NO3 |

|---|---|

Molekulargewicht |

539.9 g/mol |

IUPAC-Name |

2-(2-methoxyethoxy)-N-pentadecyl-N-tetradecylacetamide |

InChI |

InChI=1S/C34H69NO3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-35(34(36)33-38-32-31-37-3)29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-33H2,1-3H3 |

InChI-Schlüssel |

DWKUNQPEOSYYHG-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCN(CCCCCCCCCCCCCC)C(=O)COCCOC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5R)-5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11929564.png)

![N-[[4-[5-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-3-yl]-1-bicyclo[2.2.2]octanyl]methyl]-3-hydroxy-N-[3-[4-(2-hydroxypropan-2-yl)phenyl]phenyl]-3-(trifluoromethyl)cyclobutane-1-carboxamide](/img/structure/B11929565.png)

![(2,3,4,5,6-pentafluorophenyl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B11929574.png)

![N2-[(N-Palmitoylglycyl)-L-histidyl]-L-lysine](/img/structure/B11929587.png)

![2-[3-[3-[3-[Bis[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoate](/img/structure/B11929615.png)